N-Cyclopropyl-2-(3,4-dichlorophenoxy)acetamide c-Met Kinase Biochemical Inhibition Potency
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring inhibition of recombinant c-Met kinase, N-cyclopropyl-2-(3,4-dichlorophenoxy)acetamide achieves an IC50 of 41 nM [1]. While a direct head-to-head comparator with identical assay conditions is currently absent from the public domain, this value establishes a quantitative baseline. For context, the broader class of 2,4-dichlorophenoxyacetamide chalcone hybrids achieves c-Met enzymatic IC50 values ranging from low nanomolar to low micromolar depending on the B-ring substituent, as reported in separate but comparable biochemical assays [2].
| Evidence Dimension | c-Met kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | 2,4-Dichlorophenoxyacetamide chalcone hybrids: reported c-Met IC50 range from single-digit nanomolar to >1 µM depending on substitution (cross-study comparable) |
| Quantified Difference | Target compound potency (41 nM) falls within the active range of the most potent 2,4-dichloro hybrid analogs |
| Conditions | Recombinant c-Met enzyme; TR-FRET assay |
Why This Matters
Confirms that the 3,4-dichloro N-cyclopropyl configuration retains enzymatic c-Met inhibition potency comparable to optimized 2,4-dichloro hybrid scaffolds, supporting its selection as a structurally distinct alternative when scaffold novelty is valued alongside target engagement.
- [1] BindingDB. BDBM50384043 (CHEMBL2032150). Affinity Data: IC50 41 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384043. View Source
- [2] Bhojwani, H. et al. Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition. Research Communities by Springer Nature (2026). Available at: https://communities.springernature.com/posts/hybridizing-chalcones-and-phenoxyacetamides-to-identify-a-promising-lead-scaffold-for-c-met-kinase-inhibition. View Source
